5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a pyridine ring fused to a pyrrole ring, and a cyclopropyl group attached to the carbon atom at position 2 of the pyridine ring . It has potential pharmaceutical applications due to its ability to modulate certain biological pathways, making it of interest in drug discovery and development .
Molecular Structure Analysis
The molecular structure of 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused to a pyridine ring with a cyclopropyl group attached . The molecular weight is 158.2 .Chemical Reactions Analysis
While specific chemical reactions involving 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine are not available in the search results, 1H-pyrrolo[2,3-b]pyridines are known to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Scientific Research Applications
Application 1: Cancer Therapy
- Summary of Application: 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, so targeting FGFRs represents an attractive strategy for cancer therapy .
- Results/Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application 2: Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Summary of Application: Compounds similar to 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine have been found to reduce blood glucose, and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Results/Outcomes: The compounds were found to be effective in reducing blood glucose, which could be beneficial in conditions such as hyperglycemia, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
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Pharmaceutical Applications: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, a compound similar to 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, has potential pharmaceutical applications due to its ability to modulate certain biological pathways .
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Antiviral, Anticholinesterase, Antimalarial, Antimicrobial, Antidiabetic Activities: Pyridine-containing compounds, which include 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
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Kinase Inhibition: Pyrrolopyrazine derivatives, which are structurally similar to 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, showed more activity on kinase inhibition .
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Pharmaceutical Applications: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, a compound similar to 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, has potential pharmaceutical applications due to its ability to modulate certain biological pathways .
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Antiviral, Anticholinesterase, Antimalarial, Antimicrobial, Antidiabetic Activities: Pyridine-containing compounds, which include 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
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Kinase Inhibition: Pyrrolopyrazine derivatives, which are structurally similar to 5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine, showed more activity on kinase inhibition .
Safety And Hazards
properties
IUPAC Name |
5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-7(1)9-5-8-3-4-11-10(8)12-6-9/h3-7H,1-2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVGZEXTHLLLQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C3C(=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729037 | |
Record name | 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1254567-75-3 | |
Record name | 5-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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